4-sec-butoxy-N-(2-cyanophenyl)benzamide

Description

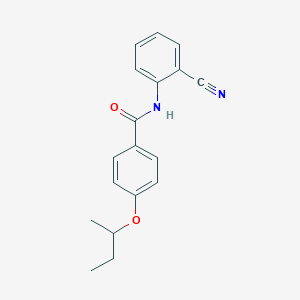

4-sec-Butoxy-N-(2-cyanophenyl)benzamide is a benzamide derivative characterized by a 4-sec-butoxy substituent on the benzoyl ring and a 2-cyanophenyl group attached to the amide nitrogen. This structure combines lipophilic (sec-butoxy) and electron-withdrawing (cyano) moieties, which may influence its physicochemical properties and biological activity.

Properties

Molecular Formula |

C18H18N2O2 |

|---|---|

Molecular Weight |

294.3 g/mol |

IUPAC Name |

4-butan-2-yloxy-N-(2-cyanophenyl)benzamide |

InChI |

InChI=1S/C18H18N2O2/c1-3-13(2)22-16-10-8-14(9-11-16)18(21)20-17-7-5-4-6-15(17)12-19/h4-11,13H,3H2,1-2H3,(H,20,21) |

InChI Key |

SAZUOYHLVYXULN-UHFFFAOYSA-N |

SMILES |

CCC(C)OC1=CC=C(C=C1)C(=O)NC2=CC=CC=C2C#N |

Canonical SMILES |

CCC(C)OC1=CC=C(C=C1)C(=O)NC2=CC=CC=C2C#N |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Benzamide Derivatives

Substituent Effects on Bioactivity

A. Antitumor Activity

- N-[2-(1H-Benzoimidazol-2-yl)-phenyl]-4-butoxy-benzamide (): Shares a 4-butoxy group with the target compound but replaces the 2-cyanophenyl group with a benzoimidazole-linked phenyl ring. Demonstrates antitumor activity with >30% overall synthesis yield. The benzoimidazole moiety likely enhances DNA intercalation or protein binding compared to the cyano group in the target compound.

B. Antiparasitic Activity

- Nitazoxanide (2-acetolyloxy-N-(5-nitro-2-thiazolyl)benzamide) (): Contains a nitro-thiazole substituent instead of sec-butoxy/cyano groups. The nitro-thiazole group confers broad antiparasitic activity, whereas the sec-butoxy group in the target compound may enhance membrane permeability due to increased lipophilicity.

Electronic and Steric Effects of Substituents

- N-(2-chloro-4-cyanophenyl)benzamide (): Differs by a chloro substituent at the 2-position and a cyano group at the 4-position.

- 4-Bromo-N-(2-nitrophenyl)benzamide (): Bromo (electron-withdrawing) and nitro (strongly electron-withdrawing) groups contrast with the sec-butoxy (electron-donating) and cyano groups. Nitro substituents may reduce bioavailability due to higher polarity, while sec-butoxy enhances lipophilicity.

Enzyme Inhibition and Structure-Activity Relationships (SAR)

- 2-Hexanoylamino-1-(4-carboxyphenyl)benzamide (): A carboxyphenyl substituent replaces the sec-butoxy group. In PCAF HAT inhibition assays, acyl chain length at the 2-position showed minimal impact, but the presence of a 2-acylamino side chain was critical for activity (67–79% inhibition). The target compound’s sec-butoxy group may similarly influence binding through hydrophobic interactions.

Comparative Data Table

*Calculated based on molecular formula.

Key Findings and Implications

- Bioactivity : The sec-butoxy group in the target compound may enhance lipophilicity and membrane permeability compared to polar substituents (e.g., nitro, carboxy) in analogues .

- Synthetic Challenges: The 2-cyanophenyl group requires precise reaction conditions, as seen in intermediates involving phosphorous pentachloride and thiocyanate reagents .

- Contradictions : suggests acyl chain length has minimal impact on enzyme inhibition, contrasting with studies where bulkier substituents (e.g., sec-butoxy) improve binding .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.